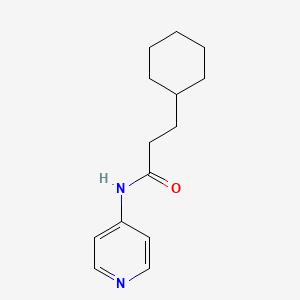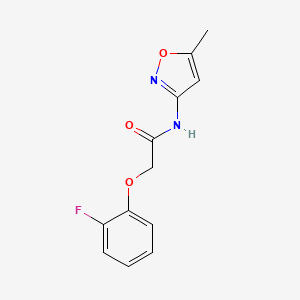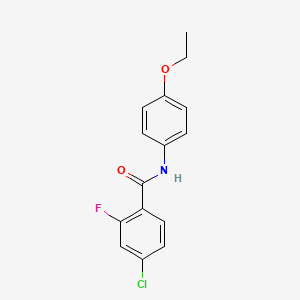
3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its potential application in various fields such as medicine, biochemistry, and pharmacology. The compound has gained significant attention due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which are responsible for the development of various diseases. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the development of cancer and inflammation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide in lab experiments include its unique chemical properties and potential therapeutic benefits. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research on 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide. One potential direction is the investigation of its potential use as an anti-cancer agent. The compound has shown promising results in the inhibition of cancer cell growth, and further research may lead to the development of new cancer treatments. Another potential direction is the investigation of its potential use as an anti-inflammatory agent. The compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new anti-inflammatory treatments. Finally, the compound's potential use as an analgesic agent is also an area of future research. The compound has shown promising results in the treatment of pain, and further research may lead to the development of new pain management therapies.
Synthesis Methods
The synthesis of 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide involves the reaction between cyclohexylamine and 2-fluoro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the amide bond between the two compounds, resulting in the formation of this compound. The compound can be purified and isolated through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide has been extensively studied for its potential application in various scientific research fields. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-13-8-7-12(18(20)21)10-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYQOMCBMOEHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)


![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)


![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)